molecular formula C16H16BrN3O3 B5694140 N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide

N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide

Cat. No. B5694140
M. Wt: 378.22 g/mol
InChI Key: SJNZSDRADSAPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It was first synthesized by Bayer Pharmaceuticals in the late 1990s and has since undergone numerous preclinical and clinical trials.

Mechanism of Action

N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide 43-9006 exerts its anti-cancer effects through the inhibition of several protein kinases, including Raf kinase, which is a key player in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide 43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, the process by which new blood vessels are formed to support tumor growth.
Biochemical and Physiological Effects:
N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide 43-9006 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, it has been shown to inhibit the activity of several other protein kinases, including C-RAF, B-RAF, and S6K1. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide 43-9006 for lab experiments is its specificity. It has been shown to selectively inhibit the activity of several protein kinases, which makes it a useful tool for studying the role of these kinases in various cellular processes. However, one limitation of N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide 43-9006 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide 43-9006. One area of interest is the development of more potent and selective inhibitors of Raf kinase, which could lead to improved cancer therapies. Another area of interest is the investigation of the role of N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide 43-9006 in other cellular processes, such as angiogenesis and apoptosis. Finally, there is interest in developing new drug delivery systems to improve the solubility and bioavailability of N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide 43-9006, which could enhance its effectiveness in cancer treatment.

Synthesis Methods

The synthesis of N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide 43-9006 involves several steps, starting with the reaction of 4-bromo-2,5-dimethylphenol with ethyl 2-bromoacetate to form the corresponding ester. This ester is then reacted with 4-pyridinecarboxamidine to form the desired product. The final step involves the reaction of the product with acetic anhydride to form the acetylated derivative, which is the active form of the drug.

Scientific Research Applications

N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including Raf kinase, which plays a key role in the regulation of cell growth and division. This inhibition leads to the suppression of tumor cell growth and proliferation.

properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-bromo-2,5-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O3/c1-10-8-14(11(2)7-13(10)17)22-9-15(21)23-20-16(18)12-3-5-19-6-4-12/h3-8H,9H2,1-2H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNZSDRADSAPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)OCC(=O)ON=C(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1Br)C)OCC(=O)O/N=C(/C2=CC=NC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-bromo-2,5-dimethylphenoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.